Direct Head-to-Head Comparison with Hypoglycin A in Isolated Rat Hepatocytes
In isolated rat liver cells, methylenecyclopropylpyruvate demonstrates markedly superior inhibitory potency against gluconeogenesis compared to its precursor, hypoglycin A. Hypoglycin A produced only 70% inhibition of gluconeogenesis at a concentration of 5 mM, whereas methylenecyclopropylpyruvate achieved 90% inhibition at a much lower concentration of 1 mM . This indicates an approximately 5-fold greater potency under these conditions.
| Evidence Dimension | Inhibition of gluconeogenesis (percentage) |
|---|---|
| Target Compound Data | 90% inhibition at 1 mM |
| Comparator Or Baseline | Hypoglycin A: 70% inhibition at 5 mM |
| Quantified Difference | Methylenecyclopropylpyruvate is >5x more potent on a concentration basis |
| Conditions | Isolated rat liver cells; 48h-starved rats; measured as glucose production |
Why This Matters
For researchers requiring a reliable, potent inhibitor of gluconeogenesis, methylenecyclopropylpyruvate provides a predictable, high-efficacy response at lower, more economical concentrations compared to hypoglycin A.
- [1] Kean, E. A., & Pogson, C. I. (1979). Inhibition of gluconeogenesis in isolated rat liver cells by methylenecyclopropylpyruvate (ketohypoglycin). Biochemical Journal, 182(3), 789–796. View Source
